UK-78282 hydrochloride

Catalog No.
S546304
CAS No.
136647-02-4
M.F
C29H36ClNO2
M. Wt
466.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK-78282 hydrochloride

CAS Number

136647-02-4

Product Name

UK-78282 hydrochloride

IUPAC Name

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride

Molecular Formula

C29H36ClNO2

Molecular Weight

466.1 g/mol

InChI

InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H

InChI Key

ZZSQARULZYQMIG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

UK-78282 Hydrochloride; UK 78282 Hydrochloride; UK78282 Hydrochloride; UK-78282 HCl; UK 78282 HCl; UK78282 HCl;

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

The exact mass of the compound 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is 465.2435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UK-78282 hydrochloride (CAS 136647-02-4) is a small-molecule piperidine derivative that selectively inhibits the voltage-gated potassium channels Kv1.3 and Kv1.4. Supplied as a stable hydrochloride salt with ≥98% HPLC purity, it provides reproducible solubility in DMSO (up to 50 mM), ensuring seamless integration into high-throughput screening and patch-clamp workflows . Unlike broad-spectrum channel blockers, UK-78282 isolates targeted suppression of T-lymphocyte mitogenesis and membrane depolarization . Its procurement is driven by its utility as a state-dependent blocker that binds the internal vestibule of the channel, offering a structurally stable, small-molecule alternative to peptide toxins in immunopharmacology and biophysical gating studies [1].

Substituting UK-78282 hydrochloride with generic potassium channel blockers (like TEA) or broad-spectrum agents (like verapamil) introduces severe off-target effects, particularly in cardiac calcium channels, confounding electrophysiological data[1]. Furthermore, replacing it with structurally simplified piperidine analogs, such as CP-190,325, results in a drastic loss of potency due to the absence of the critical benzhydryl moiety required for target engagement[1]. While peptide toxins like charybdotoxin or margatoxin also block Kv1.3, they act on the extracellular pore and are susceptible to proteolytic degradation and surface adsorption during handling. UK-78282 acts at the intracellular surface and preferentially stabilizes the C-type inactivated state, meaning substitution with external pore blockers fails to replicate the use-dependent gating dynamics required for advanced channel characterization .

Structural Specificity: Benzhydryl Moiety Drives Nanomolar Potency

The exact structural composition of UK-78282, specifically its benzhydryl group, is critical for its high affinity. In 86Rb+ efflux and patch-clamp assays, UK-78282 inhibits Kv1.3 with an IC50 of ~200 nM. In contrast, the closely related analog CP-190,325, which substitutes the benzhydryl with a benzyl moiety, exhibits significantly reduced potency [1].

Evidence DimensionKv1.3 Inhibition (IC50)
Target Compound Data~200 nM (UK-78282)
Comparator Or BaselineCP-190,325 (benzyl analog)
Quantified DifferenceUK-78282 is significantly more potent than the benzyl analog due to the benzhydryl group.
ConditionsHigh-throughput 86Rb+ efflux assay and patch-clamp recording.

Buyers must procure the exact UK-78282 structure to ensure nanomolar efficacy in T-cell suppression assays, as minor structural deviations severely compromise performance.

Target Selectivity Over Cardiac Calcium Channels

While UK-78282 binds to an inner channel site overlapping the verapamil binding pocket, it maintains strict selectivity for potassium channels. Assays demonstrate that UK-78282 blocks Kv1.3 with an IC50 of 0.28 µM, while its IC50 for cardiac calcium channels is 4.4 µM, representing an approximately 20-fold selectivity window [1]. Generic blockers like verapamil lack this differentiation .

Evidence DimensionTarget Selectivity (Kv1.3 vs. Cardiac Calcium Channels)
Target Compound Data20-fold selectivity for Kv1.3 (IC50 0.28 µM vs 4.4 µM)
Comparator Or BaselineVerapamil (broad-spectrum blocker)
Quantified DifferenceUK-78282 isolates Kv1.3/1.4 currents without the confounding calcium channel blockade seen with verapamil.
ConditionsIn vitro patch-clamp electrophysiology.

Essential for researchers conducting cross-tissue or whole-cell electrophysiology where isolating potassium currents from calcium transients is critical for reproducibility.

State-Dependent Binding: C-Type Inactivation Preference

UK-78282 is procured for its state-dependent mechanism. Electrophysiological recordings show that shifting the holding potential from -80 mV to -50 mV increases the proportion of inactivated channels and significantly enhances the channel's sensitivity to UK-78282[1]. This contrasts with state-independent pore blockers, which do not discriminate based on the channel's conformational state.

Evidence DimensionVoltage-dependent block sensitivity
Target Compound DataEnhanced inhibition at -50 mV holding potential
Comparator Or BaselineState-independent pore blockers (static inhibition)
Quantified DifferenceUK-78282 preferentially binds the C-type inactivated state, increasing block efficiency as channels inactivate.
ConditionsWhole-cell patch-clamp with varying holding potentials (-80 mV to -50 mV).

Procurement of UK-78282 is necessary for dynamic gating studies where modeling use-dependent immunosuppression is required.

Intracellular Site of Action vs. Extracellular Peptide Toxins

Unlike peptidyl inhibitors such as charybdotoxin (ChTX) or margatoxin, which block the extracellular vestibule, UK-78282 acts at the intracellular surface. Competition experiments confirm that external ChTX does not compete with UK-78282's action on the channel [1]. This allows UK-78282 to be used in complex assay formulations without the stability, adsorption, and degradation issues typical of peptide toxins.

Evidence DimensionBinding site competition and molecular stability
Target Compound DataIntracellular binding (no competition with external ChTX)
Comparator Or BaselineCharybdotoxin / Margatoxin (extracellular peptide blockers)
Quantified DifferenceUK-78282 provides small-molecule stability and intracellular targeting, completely bypassing external pore competition.
ConditionsCompetition binding assays and electrophysiological monitoring.

Small-molecule procurement avoids the cold-chain logistics and rapid degradation associated with peptide toxins, ensuring longer shelf-life and assay reproducibility.

Use-Dependent Immunomodulation Assays

Because UK-78282 preferentially binds the C-type inactivated state of Kv1.3, it is the appropriate selection for modeling use-dependent suppression of human T-lymphocyte activation. It quantitatively inhibits phytohemagglutinin-induced proliferation and IL-2 production (IC50s of 2.0 and 2.9 µM, respectively), functioning as a standardized baseline in vitro .

High-Throughput Ion Channel Screening

The stable hydrochloride salt form ensures consistent solubility in DMSO (up to 50 mM), establishing UK-78282 as a reliable positive control or internal standard in automated 86Rb+ efflux assays and high-throughput patch-clamp platforms where precise dosing is critical .

Dual-Ligand Biophysical Gating Studies

Since UK-78282 acts on the intracellular vestibule without competing with extracellular peptide toxins, it is structurally suited for dual-ligand biophysical studies. Researchers procure this compound to stabilize the inner pore while simultaneously probing the outer vestibule with external agents[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

465.2434571 Da

Monoisotopic Mass

465.2434571 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Hanson DC, Nguyen A, Mather RJ, Rauer H, Koch K, Burgess LE, Rizzi JP, Donovan CB, Bruns MJ, Canniff PC, Cunningham AC, Verdries KA, Mena E, Kath JC, Gutman GA, Cahalan MD, Grissmer S, Chandy KG. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation. Br J Pharmacol. 1999 Apr;126(8):1707-16. PubMed PMID: 10372812; PubMed Central PMCID: PMC1565958.

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